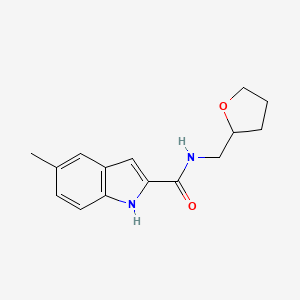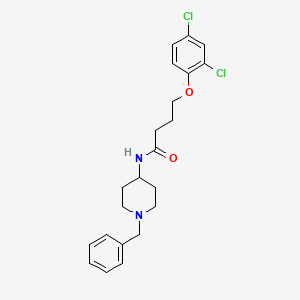![molecular formula C25H21N3O5 B11110911 {2-[(E)-(2-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11110911.png)
{2-[(E)-(2-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound with a unique structure that includes benzoylamino, phenyl, and hydrazono groups
Preparation Methods
The synthesis of 2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves multiple steps, typically starting with the preparation of the benzoylamino and phenyl components. These components are then linked through a series of reactions that include hydrazonation and acylation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can be compared with similar compounds such as:
2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]PROPIONIC ACID: Similar structure but with a propionic acid group instead of acetic acid.
2-[2-({(E)-2-[(Z)-2-(BENZOYLAMINO)-3-PHENYL-2-PROPENOYL]HYDRAZONO}METHYL)PHENOXY]BUTYRIC ACID: Contains a butyric acid group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[2-[(E)-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H21N3O5/c29-23(30)17-33-22-14-8-7-13-20(22)16-26-28-25(32)21(15-18-9-3-1-4-10-18)27-24(31)19-11-5-2-6-12-19/h1-16H,17H2,(H,27,31)(H,28,32)(H,29,30)/b21-15-,26-16+ |
InChI Key |
RJHBINCFMASVME-LMZSMFKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=CC=C2OCC(=O)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3E)-4-(dimethylamino)but-3-en-2-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B11110837.png)
![N-[(E)-(4-bromophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11110850.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11110856.png)
![1-phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide](/img/structure/B11110863.png)
![1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11110864.png)

![N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B11110883.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide](/img/structure/B11110884.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide](/img/structure/B11110891.png)
![2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11110895.png)
![2-nitro-6-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11110901.png)
![Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11110906.png)

![ethyl S-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11110922.png)
